
3-(3-(2-Methoxyphenoxy)pyrrolidin-1-yl)propyl phenylcarbamate fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(2-Methoxyphenoxy)pyrrolidin-1-yl)propyl phenylcarbamate fumarate is a complex organic compound that features a pyrrolidine ring, a phenylcarbamate group, and a fumarate salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2-Methoxyphenoxy)pyrrolidin-1-yl)propyl phenylcarbamate fumarate typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the phenylcarbamate group and the methoxyphenoxy substituent. The final step involves the formation of the fumarate salt.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through the cyclization of appropriate acyclic precursors under acidic or basic conditions.
Phenylcarbamate Group Introduction: This step involves the reaction of the pyrrolidine derivative with phenyl isocyanate in the presence of a suitable catalyst.
Methoxyphenoxy Substituent Addition: The methoxyphenoxy group can be introduced via nucleophilic substitution reactions.
Fumarate Salt Formation: The final step involves the reaction of the compound with fumaric acid to form the fumarate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-(2-Methoxyphenoxy)pyrrolidin-1-yl)propyl phenylcarbamate fumarate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or electrophiles like bromine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Applications De Recherche Scientifique
3-(3-(2-Methoxyphenoxy)pyrrolidin-1-yl)propyl phenylcarbamate fumarate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(3-(2-Methoxyphenoxy)pyrrolidin-1-yl)propyl phenylcarbamate fumarate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.
Phenylcarbamates: Compounds such as phenylcarbamate esters and amides.
Methoxyphenoxy Derivatives: Compounds with methoxyphenoxy groups, such as certain ethers and esters.
Uniqueness
3-(3-(2-Methoxyphenoxy)pyrrolidin-1-yl)propyl phenylcarbamate fumarate is unique due to its combination of a pyrrolidine ring, phenylcarbamate group, and methoxyphenoxy substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C25H30N2O8 |
|---|---|
Poids moléculaire |
486.5 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;3-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]propyl N-phenylcarbamate |
InChI |
InChI=1S/C21H26N2O4.C4H4O4/c1-25-19-10-5-6-11-20(19)27-18-12-14-23(16-18)13-7-15-26-21(24)22-17-8-3-2-4-9-17;5-3(6)1-2-4(7)8/h2-6,8-11,18H,7,12-16H2,1H3,(H,22,24);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
GIWXEEVDZBYFSA-WLHGVMLRSA-N |
SMILES isomérique |
COC1=CC=CC=C1OC2CCN(C2)CCCOC(=O)NC3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
COC1=CC=CC=C1OC2CCN(C2)CCCOC(=O)NC3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


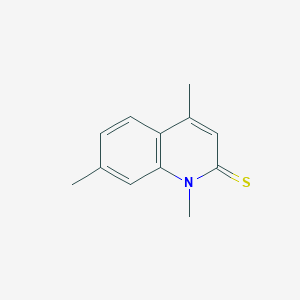
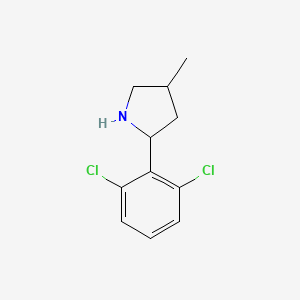
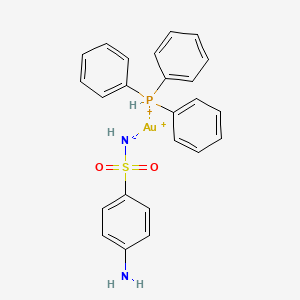
![Cyclohexyl 4-[[5-(2-chloro-4-nitro-phenyl)furan-2-carbonyl]amino]benzoate](/img/structure/B12880285.png)
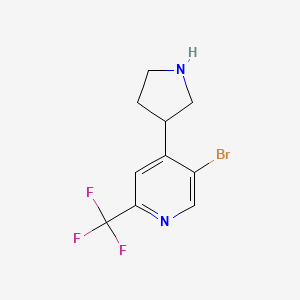
![[3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12880297.png)
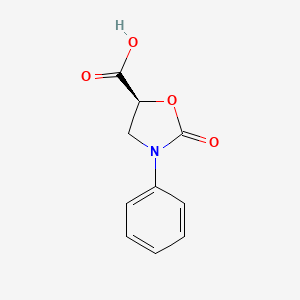
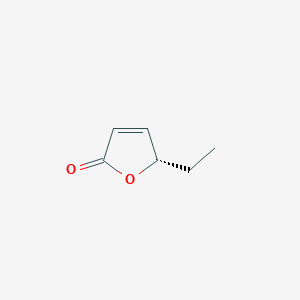

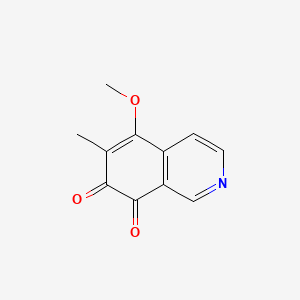

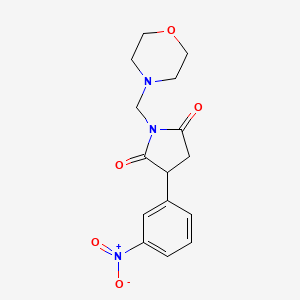

![3-(2-Ethoxyethyl)-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12880333.png)
